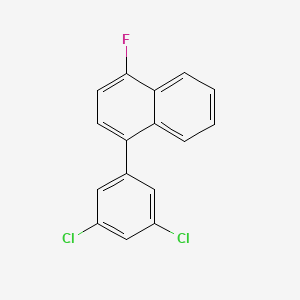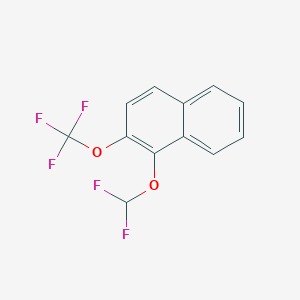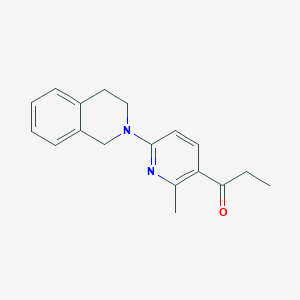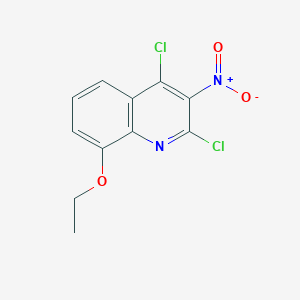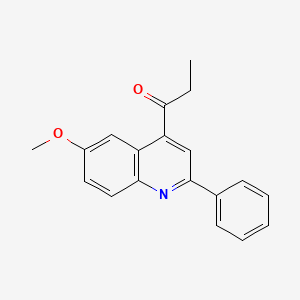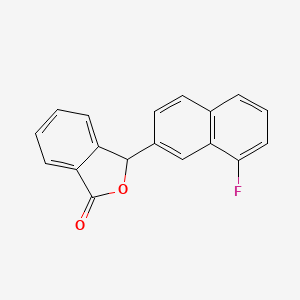
3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(8-Fluoronaphthalen-2-yl)isobenzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of isobenzofuranones. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluoronaphthalene moiety in the structure suggests potential unique reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Fluoronaphthalen-2-yl)isobenzofuran-1(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 8-fluoronaphthalene and phthalic anhydride.
Condensation Reaction: The key step involves the condensation of 8-fluoronaphthalene with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, under reflux conditions.
Cyclization: The intermediate product undergoes cyclization to form the isobenzofuranone ring system. This step may require heating and the use of a dehydrating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(8-Fluoronaphthalen-2-yl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy or amino derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(8-Fluoronaphthalen-2-yl)isobenzofuran-1(3H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoronaphthalene moiety could enhance binding affinity or selectivity for certain targets, influencing the compound’s overall biological effect.
Comparison with Similar Compounds
Similar Compounds
3-(Naphthalen-2-yl)isobenzofuran-1(3H)-one: Lacks the fluorine atom, which may result in different reactivity and biological activity.
3-(8-Chloronaphthalen-2-yl)isobenzofuran-1(3H)-one: Contains a chlorine atom instead of fluorine, potentially altering its chemical and biological properties.
Uniqueness
The presence of the fluorine atom in 3-(8-Fluoronaphthalen-2-yl)isobenzofuran-1(3H)-one can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance metabolic stability and binding affinity in drug molecules, making this compound potentially more effective in certain applications compared to its non-fluorinated analogs.
Properties
CAS No. |
2965-42-6 |
|---|---|
Molecular Formula |
C18H11FO2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
3-(8-fluoronaphthalen-2-yl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C18H11FO2/c19-16-7-3-4-11-8-9-12(10-15(11)16)17-13-5-1-2-6-14(13)18(20)21-17/h1-10,17H |
InChI Key |
VHELBITZVGEPQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)C3=CC4=C(C=CC=C4F)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11841891.png)
